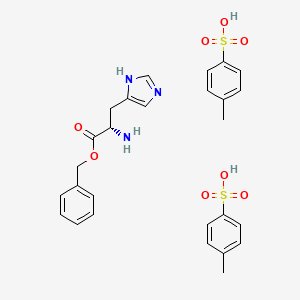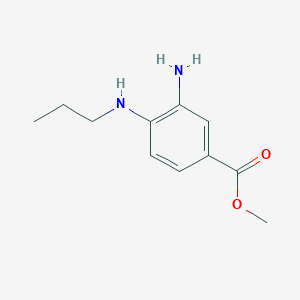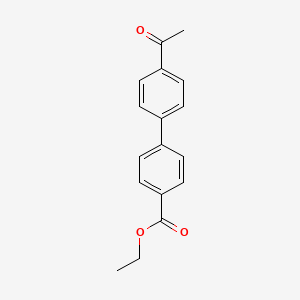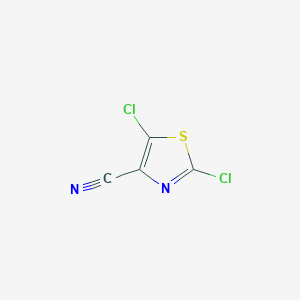![molecular formula C16H27N5O4Si B1602180 Adenosine, 2'-O-[(1,1-dimethylethyl)dimethylsilyl]- CAS No. 69504-13-8](/img/structure/B1602180.png)
Adenosine, 2'-O-[(1,1-dimethylethyl)dimethylsilyl]-
描述
Adenosine, 2’-O-[(1,1-dimethylethyl)dimethylsilyl]- is a modified nucleoside derivative of adenosine. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group at the 2’-hydroxyl position of the ribose sugar. The TBDMS group is commonly used in organic synthesis to protect hydroxyl groups due to its stability under a variety of reaction conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, 2’-O-[(1,1-dimethylethyl)dimethylsilyl]- typically involves the protection of the 2’-hydroxyl group of adenosine with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The general reaction scheme is as follows:
Adenosine+TBDMS-ClBaseAdenosine, 2’-O-[(1,1-dimethylethyl)dimethylsilyl]-
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using chromatographic techniques.
化学反应分析
Types of Reactions
Adenosine, 2’-O-[(1,1-dimethylethyl)dimethylsilyl]- undergoes various chemical reactions, including:
Deprotection: Removal of the TBDMS group using fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) to regenerate the free hydroxyl group.
Substitution: The protected hydroxyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The adenosine moiety can undergo oxidation and reduction reactions, although the TBDMS group remains largely unaffected under mild conditions.
Common Reagents and Conditions
Deprotection: Tetrabutylammonium fluoride (TBAF) in THF.
Substitution: Various nucleophiles in the presence of a base.
Oxidation: Mild oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Deprotection: Adenosine.
Substitution: Substituted adenosine derivatives.
Oxidation: Oxidized adenosine derivatives.
科学研究应用
Adenosine, 2’-O-[(1,1-dimethylethyl)dimethylsilyl]- is widely used in scientific research, particularly in the fields of:
Chemistry: As a protected nucleoside in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: In studies involving RNA interference (RNAi) and other gene expression modulation techniques.
Medicine: As a precursor in the synthesis of therapeutic nucleoside analogs.
Industry: In the production of nucleic acid-based diagnostics and therapeutics.
作用机制
The mechanism of action of Adenosine, 2’-O-[(1,1-dimethylethyl)dimethylsilyl]- primarily involves its role as a protected nucleoside. The TBDMS group protects the 2’-hydroxyl group from unwanted reactions during synthetic procedures. Upon deprotection, the free adenosine can participate in various biochemical processes, including incorporation into nucleic acids and interaction with adenosine receptors.
相似化合物的比较
Similar Compounds
Adenosine, 2’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-: A similar compound with two TBDMS groups protecting both the 2’- and 5’-hydroxyl groups.
Adenosine, 3’-O-[(1,1-dimethylethyl)dimethylsilyl]-: A compound with the TBDMS group protecting the 3’-hydroxyl group.
Uniqueness
Adenosine, 2’-O-[(1,1-dimethylethyl)dimethylsilyl]- is unique due to its specific protection of the 2’-hydroxyl group, which is crucial for certain synthetic applications. The selective protection allows for targeted modifications and reactions at other positions on the nucleoside.
属性
IUPAC Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O4Si/c1-16(2,3)26(4,5)25-12-11(23)9(6-22)24-15(12)21-8-20-10-13(17)18-7-19-14(10)21/h7-9,11-12,15,22-23H,6H2,1-5H3,(H2,17,18,19)/t9-,11-,12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYHTFUFYVROBD-SDBHATRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572907 | |
| Record name | 2'-O-[tert-Butyl(dimethyl)silyl]adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69504-13-8 | |
| Record name | 2'-O-[tert-Butyl(dimethyl)silyl]adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(1S)-1-Aminoethyl]-3-methoxyphenol](/img/structure/B1602105.png)

![Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate](/img/structure/B1602108.png)






